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Compound of Interest

Compound Name: Diisopropyl sulfite

Cat. No.: B117700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of diisopropyl
sulfite (C₆H₁₄O₃S), a key organic intermediate. The following sections detail its

characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for its

identification and quality control.

Spectroscopic Data Summary
The empirical formula of diisopropyl sulfite is C₆H₁₄O₃S, and its calculated molecular weight

is 166.24 g/mol .[1] The spectral data presented below provides a detailed fingerprint of the

molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While extensive searches of publicly available spectral databases did not yield experimental ¹H

and ¹³C NMR data specifically for diisopropyl sulfite, a predicted spectrum can be inferred

based on its chemical structure. The molecule possesses symmetry, with two equivalent

isopropyl groups attached to the central sulfite moiety. This would lead to a simplified NMR

spectrum.

Predicted ¹H NMR Data (in CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 4.5 - 4.7 Septet 2H -CH-

~ 1.3 - 1.4 Doublet 12H -CH₃

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ) ppm Assignment

~ 68 - 72 -CH-

~ 22 - 25 -CH₃

Note: These are predicted values and may differ from experimental results. The chemical shifts

are referenced to tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
The IR spectrum of diisopropyl sulfite is characterized by strong absorptions corresponding

to the S=O and C-O stretching vibrations.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2980-2850 Strong C-H stretch (alkane)

1200-1150 Strong S=O stretch

1000-950 Strong C-O stretch

Data sourced from SpectraBase.[1]

Mass Spectrometry (MS)
The mass spectrum of diisopropyl sulfite obtained by Gas Chromatography-Mass

Spectrometry (GC-MS) shows a characteristic fragmentation pattern.
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Key Mass Spectrometry Peaks (m/z)

m/z Relative Intensity Possible Fragment

166 Low [M]⁺ (Molecular Ion)

125 Moderate [M - C₃H₅]⁺

83 High [M - C₃H₇O]⁺

43 Base Peak [C₃H₇]⁺

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a liquid organic

compound such as diisopropyl sulfite.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of diisopropyl sulfite in 0.6-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small

amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift

calibration.

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's

magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.

The magnetic field homogeneity is then optimized through a process called "shimming" to

obtain sharp, well-resolved peaks.

Data Acquisition:

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set

include the spectral width, acquisition time, number of scans, and relaxation delay.

For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the

spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C,

a larger number of scans is required to achieve a good signal-to-noise ratio.
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Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to

produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline

corrected, and the chemical shifts are referenced to TMS (0 ppm).

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove interferences from the instrument

and the atmosphere.

Sample Application: Place a small drop of liquid diisopropyl sulfite directly onto the surface

of the ATR crystal, ensuring complete coverage of the crystal surface.[2][3]

Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-

adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

Data Processing: The instrument software automatically performs the background

subtraction and presents the data as a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of diisopropyl sulfite in a volatile organic

solvent (e.g., dichloromethane or hexane). The concentration should be in the range of 1-10

µg/mL.

GC Method Setup:

Injector: Set the injector temperature to ensure rapid vaporization of the sample (e.g., 250

°C).

Column: Use a capillary column appropriate for the analysis of moderately polar volatile

compounds (e.g., a DB-5ms or equivalent).

Oven Program: A temperature program is used to separate the components of the sample.

For diisopropyl sulfite, a typical program might start at a low temperature (e.g., 50 °C),
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hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

MS Method Setup:

Ionization: Electron ionization (EI) at 70 eV is standard for creating a reproducible

fragmentation pattern.

Mass Analyzer: Set the mass analyzer to scan a relevant mass range (e.g., m/z 35-200).

Detector: The detector records the abundance of the ions at each mass-to-charge ratio.

Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into

the GC. The instrument software will record the total ion chromatogram (TIC) and the mass

spectrum for each eluting peak. The mass spectrum of diisopropyl sulfite can be identified

by its retention time and by comparing its fragmentation pattern to a reference library (e.g.,

NIST).

Visualized Workflows and Relationships
The following diagrams illustrate the workflow of spectral analysis and the relationship between

the spectroscopic techniques and the structural information they provide for diisopropyl
sulfite.
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Experimental workflow for the spectral analysis of diisopropyl sulfite.
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Logical relationship between spectroscopic methods and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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